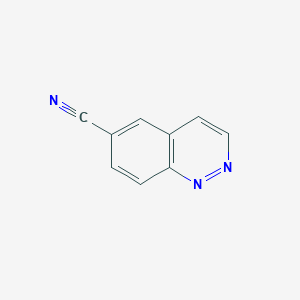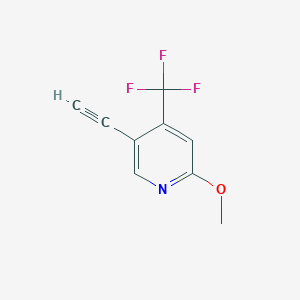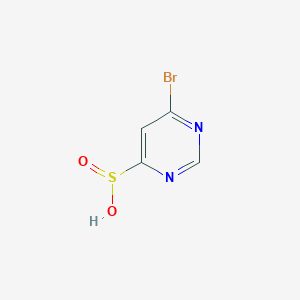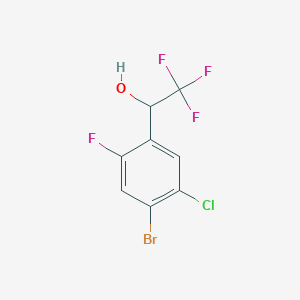
alpha-Diisopropylaminoethyl-alpha-phenylpyridine-2-acet-amidephosphatesalt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-Diisopropylaminoethyl-alpha-phenylpyridine-2-acet-amidephosphatesalt, also known as Disopyramide phosphate, is a chemical compound with the molecular formula C21H32N3O5P and a molecular weight of 437.47 g/mol . It is primarily used in the medical field for its antiarrhythmic properties, particularly in the treatment of certain types of irregular heartbeats.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Diisopropylaminoethyl-alpha-phenylpyridine-2-acet-amidephosphatesalt involves multiple steps. One common method includes the reaction of disopyramide with phosphoric acid to form the phosphate salt. The reaction typically occurs in an aqueous medium at controlled temperatures .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and filtration to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Alpha-Diisopropylaminoethyl-alpha-phenylpyridine-2-acet-amidephosphatesalt undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups within the compound, potentially affecting its pharmacological properties.
Reduction: Reduction reactions can modify the compound’s structure, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of analogs with modified pharmacological profiles .
Scientific Research Applications
Alpha-Diisopropylaminoethyl-alpha-phenylpyridine-2-acet-amidephosphatesalt has several scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for method development and validation.
Biology: The compound is studied for its effects on cellular processes and its potential as a tool in biochemical assays.
Medicine: Its primary application is in the treatment of cardiac arrhythmias, but it is also being investigated for other therapeutic uses.
Industry: The compound is used in the pharmaceutical industry for the development of new antiarrhythmic drugs.
Mechanism of Action
The mechanism of action of alpha-Diisopropylaminoethyl-alpha-phenylpyridine-2-acet-amidephosphatesalt involves blocking sodium channels in cardiac cells. This action stabilizes the cardiac membrane and prevents abnormal electrical activity, thereby reducing the occurrence of arrhythmias. The compound primarily targets the fast sodium channels, which are crucial for the initiation and propagation of action potentials in cardiac tissue .
Comparison with Similar Compounds
Similar Compounds
Procainamide: Another antiarrhythmic agent with a similar mechanism of action but different pharmacokinetic properties.
Quinidine: A compound with similar antiarrhythmic effects but a different chemical structure.
Uniqueness
Alpha-Diisopropylaminoethyl-alpha-phenylpyridine-2-acet-amidephosphatesalt is unique due to its specific chemical structure, which provides a distinct pharmacokinetic and pharmacodynamic profile. This uniqueness makes it particularly effective in certain types of arrhythmias where other compounds may not be as effective .
Properties
Molecular Formula |
C21H32N3O5P |
|---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
N-[1-[di(propan-2-yl)amino]ethyl]-2-phenyl-2-pyridin-2-ylacetamide;phosphoric acid |
InChI |
InChI=1S/C21H29N3O.H3O4P/c1-15(2)24(16(3)4)17(5)23-21(25)20(18-11-7-6-8-12-18)19-13-9-10-14-22-19;1-5(2,3)4/h6-17,20H,1-5H3,(H,23,25);(H3,1,2,3,4) |
InChI Key |
FZBXUVHCBSBVQV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)C(C)NC(=O)C(C1=CC=CC=C1)C2=CC=CC=N2.OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![benzyl N-[(2S)-1-[[1,2-dioxo-1-(pyridin-2-ylmethylamino)hexan-3-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B13120523.png)




![Methyl 2-oxobenzo[d][1,3]dithiole-5-carboxylate](/img/structure/B13120565.png)


![6-Fluorobenzo[b]thiophen-5-amine](/img/structure/B13120587.png)



